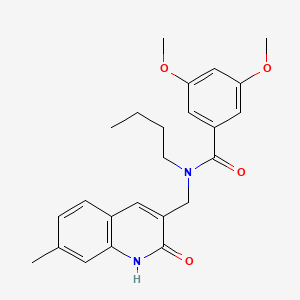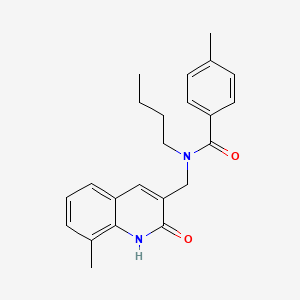
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methylbenzamide, commonly known as BMH-21, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMH-21 belongs to the class of benzamides and is known to exhibit anticancer properties.
Mécanisme D'action
The exact mechanism of action of BMH-21 is not fully understood. However, it has been reported to inhibit the activity of DNA helicase, an enzyme that is involved in DNA replication and repair. Inhibition of DNA helicase activity leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
BMH-21 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells. In addition, BMH-21 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMH-21 is its potent anticancer activity against a wide range of cancer cell lines. However, one of the limitations of BMH-21 is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
Several future directions for the research on BMH-21 can be identified. Firstly, more studies are needed to elucidate the exact mechanism of action of BMH-21. Secondly, the development of more efficient synthesis methods for BMH-21 is required to improve its solubility and bioavailability. Thirdly, the potential of BMH-21 as a sensitizer for chemotherapy and radiation therapy needs to be further explored. Lastly, the in vivo efficacy of BMH-21 needs to be evaluated in animal models of cancer.
Conclusion:
In conclusion, BMH-21 is a synthetic compound that exhibits potent anticancer properties. Its mechanism of action involves the inhibition of DNA helicase activity, which leads to the accumulation of DNA damage and ultimately results in cell death. BMH-21 has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. However, the poor solubility of BMH-21 remains a major limitation. Further research is needed to elucidate the exact mechanism of action of BMH-21 and to evaluate its in vivo efficacy in animal models of cancer.
Méthodes De Synthèse
The synthesis of BMH-21 involves the reaction of 4-methylbenzoic acid with butylamine, followed by the reaction of the resulting amide with 2-hydroxy-8-methylquinoline. The final product is obtained after purification by column chromatography. The synthesis method of BMH-21 has been reported in several research articles.
Applications De Recherche Scientifique
BMH-21 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. BMH-21 has also been reported to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-butyl-4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-13-25(23(27)18-11-9-16(2)10-12-18)15-20-14-19-8-6-7-17(3)21(19)24-22(20)26/h6-12,14H,4-5,13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOVPWANIAJPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)

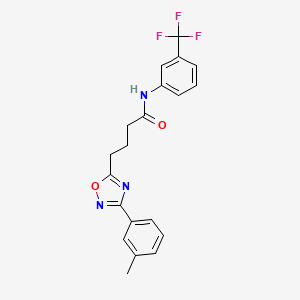
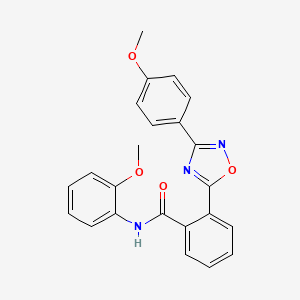


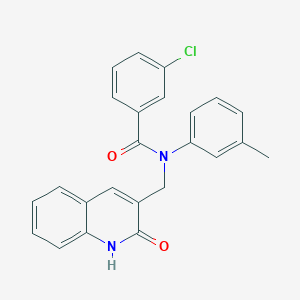
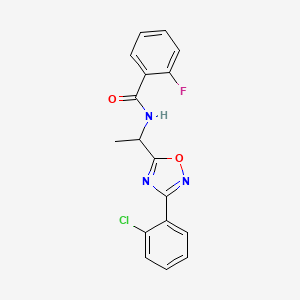

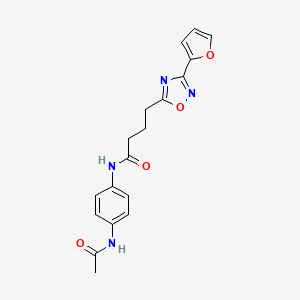
![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)

